molecular formula C20H22N7NaO5S B14462488 2-(4-(3-(N-Methyl-N-(2-sulfoethyl)amino)-5-methoxy-2,4,6-triazin-1-ylamino)phenylazo)-4-methylphenol, sodium salt CAS No. 67892-96-0

2-(4-(3-(N-Methyl-N-(2-sulfoethyl)amino)-5-methoxy-2,4,6-triazin-1-ylamino)phenylazo)-4-methylphenol, sodium salt

Cat. No.: B14462488
CAS No.: 67892-96-0
M. Wt: 495.5 g/mol
InChI Key: RVKPGMXFJPHWGF-UHFFFAOYSA-M
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Description

2-(4-(3-(N-Methyl-N-(2-sulfoethyl)amino)-5-methoxy-2,4,6-triazin-1-ylamino)phenylazo)-4-methylphenol, sodium salt is a complex organic compound. It is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its sulfoethyl group, which imparts water solubility. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(N-Methyl-N-(2-sulfoethyl)amino)-5-methoxy-2,4,6-triazin-1-ylamino)phenylazo)-4-methylphenol, sodium salt typically involves multiple steps:

    Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage.

    Introduction of the Triazinyl Group: The triazinyl group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile attacks the triazine ring.

    Sulfonation: The sulfoethyl group is introduced via sulfonation, which involves the reaction of the compound with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.

    Methylation: The final step involves methylation, where a methyl group is introduced to the compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes, where the reactions are carried out in reactors under controlled conditions. The purity of the final product is ensured through various purification techniques such as crystallization, filtration, and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the azo group is oxidized to form nitro compounds.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

2-(4-(3-(N-Methyl-N-(2-sulfoethyl)amino)-5-methoxy-2,4,6-triazin-1-ylamino)phenylazo)-4-methylphenol, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its water solubility.

    Industry: Utilized in the production of dyes and pigments for textiles and plastics.

Mechanism of Action

The compound exerts its effects primarily through its azo and triazinyl groups. The azo group can participate in electron transfer reactions, while the triazinyl group can form stable complexes with various nucleophiles. These interactions can affect various molecular targets and pathways, including enzyme inhibition and protein binding.

Comparison with Similar Compounds

Similar Compounds

    2-Acrylamido-2-methyl-1-propanesulfonic acid: A sulfonic acid monomer used in polymer synthesis.

    N-Methyl-N-(2-sulfoethyl)lauramide Sodium salt: A surfactant used in cosmetic formulations.

Uniqueness

2-(4-(3-(N-Methyl-N-(2-sulfoethyl)amino)-5-methoxy-2,4,6-triazin-1-ylamino)phenylazo)-4-methylphenol, sodium salt is unique due to its combination of an azo group, a triazinyl group, and a sulfoethyl group. This combination imparts unique chemical properties such as high water solubility, stability, and reactivity, making it suitable for a wide range of applications.

Properties

CAS No.

67892-96-0

Molecular Formula

C20H22N7NaO5S

Molecular Weight

495.5 g/mol

IUPAC Name

sodium;2-[[4-[4-[(2-hydroxy-5-methylphenyl)diazenyl]anilino]-6-methoxy-1,3,5-triazin-2-yl]-methylamino]ethanesulfonate

InChI

InChI=1S/C20H23N7O5S.Na/c1-13-4-9-17(28)16(12-13)26-25-15-7-5-14(6-8-15)21-18-22-19(24-20(23-18)32-3)27(2)10-11-33(29,30)31;/h4-9,12,28H,10-11H2,1-3H3,(H,29,30,31)(H,21,22,23,24);/q;+1/p-1

InChI Key

RVKPGMXFJPHWGF-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)NC3=NC(=NC(=N3)OC)N(C)CCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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